molecular formula C14H13N3O2 B5547583 1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide

1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide

Cat. No. B5547583
M. Wt: 255.27 g/mol
InChI Key: SEOGKEJGQIRHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide, often involves novel reactions under specific conditions. For example, a series of imidazo[1,2-a]pyridin-2-one derivatives were synthesized using microwave irradiation in ethylene glycol, demonstrating the versatility and efficiency of modern synthetic methods in producing these compounds (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system, often involving complex hydrogen bonding and weak interactions like C-H···O and π-π contacts. These structural features are crucial for their chemical behavior and reactivity (Dylong et al., 2014).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds exhibit a range of chemical reactions, often facilitated by the presence of functional groups that allow for various chemical modifications. For instance, the Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines involves domino three-component coupling and 5-exo-dig cyclization in water, highlighting the compounds' versatility in chemical synthesis (Bharate et al., 2013).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure, with factors like thermal stability being a significant consideration. For example, the thermal behavior of certain imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing insights into their stability under different conditions (Cong-min, 2014).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are diverse, often dictated by the specific substitutions on the ring system. These properties can include fluorescence, reactivity towards various reagents, and the ability to form stable complexes, which are essential for their applications in different fields (Hutt et al., 2012).

Scientific Research Applications

Fluorescent Materials and Optical Properties

  • Imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their optical properties. They show absorption and fluorescence spectra with two absorption maxima around 310 nm and 350 nm, and an emission maximum between 460 and 550 nm, offering a significant Stokes' shift range of 90–166 nm. These properties make them suitable for developing luminescent materials (Volpi et al., 2017).

Biomedical Applications

  • Nitroxides based on imidazo[1,5-a]pyridine structures have been prepared and shown to be pH-sensitive, which could be valuable for biomedical applications like pH monitoring in various physiological conditions (Kirilyuk et al., 2005).

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide” in medicinal chemistry and material science.

properties

IUPAC Name

5-oxido-1-(2-phenylethyl)-3H-imidazo[4,5-c]pyridin-5-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14-15-12-10-16(19)8-7-13(12)17(14)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOGKEJGQIRHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=[N+](C=C3)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.